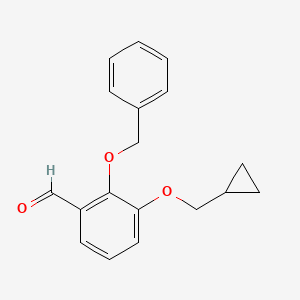
2-(Benzyloxy)-1-(cyclopropylmethoxy)-3-ethynylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzyloxy)-1-(cyclopropylmethoxy)-3-ethynylbenzene: is an organic compound that features a benzene ring substituted with benzyloxy, cyclopropylmethoxy, and ethynyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 2-(Benzyloxy)-1-(cyclopropylmethoxy)-3-ethynylbenzene typically involves multiple steps:
Formation of Benzyloxy Group:
Cyclopropylmethoxy Group Addition: The cyclopropylmethoxy group can be introduced via a nucleophilic substitution reaction using cyclopropylmethanol and an appropriate leaving group on the benzene ring.
Ethynyl Group Introduction: The ethynyl group can be added through a Sonogashira coupling reaction, which involves the reaction of an aryl halide with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods:
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated synthesis, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy and cyclopropylmethoxy groups, leading to the formation of corresponding aldehydes or ketones.
Reduction: Reduction reactions can target the ethynyl group, converting it to an alkene or alkane.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.
Major Products:
Oxidation: Formation of benzaldehyde or cyclopropylmethanone derivatives.
Reduction: Formation of ethylbenzene derivatives.
Substitution: Formation of brominated or nitrated benzene derivatives.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmaceuticals: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.
Biological Probes: Used in the development of probes for studying biological systems.
Industry:
Materials Science: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Chemical Sensors: Employed in the creation of sensors for detecting various chemical species.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-1-(cyclopropylmethoxy)-3-ethynylbenzene depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethynyl group can participate in π-π interactions, while the benzyloxy and cyclopropylmethoxy groups can enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
- 2-(Benzyloxy)-1-(cyclopropylmethoxy)-4-ethynylbenzene
- 2-(Benzyloxy)-1-(cyclopropylmethoxy)-3-propynylbenzene
- 2-(Benzyloxy)-1-(cyclopropylmethoxy)-3-vinylbenzene
Uniqueness:
2-(Benzyloxy)-1-(cyclopropylmethoxy)-3-ethynylbenzene is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions. The combination of benzyloxy, cyclopropylmethoxy, and ethynyl groups provides a distinct set of chemical properties that can be leveraged in various applications.
Properties
IUPAC Name |
1-(cyclopropylmethoxy)-3-ethynyl-2-phenylmethoxybenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O2/c1-2-17-9-6-10-18(20-13-16-11-12-16)19(17)21-14-15-7-4-3-5-8-15/h1,3-10,16H,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRDBORBIFAIANM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C(=CC=C1)OCC2CC2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














